Broussonin C is a compound of interest due to its potential therapeutic applications. It is a diphenylpropane derivative isolated from Broussonetia kazinoki, a plant that has been used in traditional medicine for various purposes, including the improvement of vision and treatment of inflammatory and infectious diseases. The compound has been studied for its effects on various cellular processes and signaling pathways, which may contribute to its antitumorigenic and anti-angiogenic properties.
The mechanism of action of Broussonin C appears to be multifaceted. One study has shown that Broussonin C can activate AMP-activated protein kinase (AMPK), which is a regulator of cellular energy homeostasis and has been implicated in cancer cell apoptosis and inhibition of migration. In HT-29 colon cancer cells, Broussonin C induced AMPK phosphorylation, leading to reduced cell growth and viability, as well as inhibited cell migration and anchorage-independent growth. The use of an AMPK inhibitor or dominant-negative AMPK significantly reduced the compound's ability to induce cell apoptosis and inhibit cell migration, highlighting the importance of AMPK in the compound's antitumorigenic effects3.
In addition to its effects on cancer cells, Broussonin C has also been shown to modulate the expression of vascular endothelial growth factor receptor 2 (VEGFR-2) and matrix metalloproteinase-2 (MMP-2) in endothelial cells. This modulation occurs through the inhibition of signaling pathways such as extracellular signal-regulated kinase (ERK), Akt, and p70S6K. By inactivating these pathways, Broussonin C suppresses endothelial cell proliferation, migration, and tubular formation, which are critical steps in angiogenesis. This suggests that Broussonin C could be a potential therapeutic agent for angiogenesis-related diseases, including cancer4.
The applications of Broussonin C span across various fields, primarily in medicine. Its antitumorigenic effects, as demonstrated in colon cancer cells, suggest that it could be developed as a cancer therapeutic, particularly targeting the AMPK pathway3. Furthermore, its anti-angiogenic properties, as evidenced by the suppression of endothelial cell functions and the inhibition of VEGFR-2 and MMP-2 expression, indicate its potential use in treating diseases where angiogenesis plays a critical role, such as cancer and possibly other diseases involving abnormal vascular growth4.
In addition to its direct effects on cancer and endothelial cells, Broussonin C's ability to modulate signaling pathways could have broader implications for the treatment of diseases where these pathways are dysregulated. For instance, the ERK, Akt, and p70S6K pathways are involved in a wide range of cellular processes, and their inhibition could have therapeutic benefits in conditions beyond cancer, such as inflammatory and metabolic diseases.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0